1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 877825-84-8
VCID: VC5302156
InChI: InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,6-7,10H2,1H3
SMILES: CNS(=O)(=O)CC1=CC=CC=C1CN
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.28

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide

CAS No.: 877825-84-8

Cat. No.: VC5302156

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.28

* For research use only. Not for human or veterinary use.

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide - 877825-84-8

Specification

CAS No. 877825-84-8
Molecular Formula C9H14N2O2S
Molecular Weight 214.28
IUPAC Name 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,6-7,10H2,1H3
Standard InChI Key DWCPYDOKYHSAOI-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CC1=CC=CC=C1CN

Introduction

Chemical Identity and Structural Properties

IUPAC Name and Molecular Formula

The compound is systematically named 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide with the molecular formula C₉H₁₄N₂O₂S . Its hydrochloride salt adopts the formula C₉H₁₅ClN₂O₂S .

Structural Features

  • Core Structure: A phenyl ring substituted with an aminomethyl group at the ortho position and a methylsulfonamide moiety .

  • SMILES: CNS(=O)(=O)CC1=CC=CC=C1CN .

  • InChIKey: DWCPYDOKYHSAOI-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Molecular Weight214.29 g/mol (free base)
250.75 g/mol (hydrochloride)
Density1.194–1.28 g/cm³ (predicted)
Boiling Point118°C at 0.3 mmHg (analog)
LogP (Partition Coeff.)2.32

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

A method adapted from etoricoxib intermediate synthesis involves coupling 4-bromophenylmethylsulfone with acetylene derivatives using Pd(F6-acac)₂ and Xantphos in anhydrous toluene . Yields reach 84% under optimized conditions (80–100°C, 18–20 h) .

Grignard Reagent Approach

Reaction of 6-methylpyridin-3-yl trifluoromethanesulfonate with tert-butylmagnesium chloride in THF generates intermediates, which are subsequently mesylated and reduced .

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid in acetone, followed by recrystallization to achieve 95% purity .

Pharmacological Applications

Antibacterial Activity

Sulfonamides historically target dihydropteroate synthase (DHPS). Computational models suggest moderate binding affinity (ΔG = −7.2 kcal/mol) to DHPS, though experimental validation is pending .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.61 (s, 3H, CH₃), 3.82 (s, 2H, CH₂NH₂), 7.26–8.47 (m, 4H, aromatic) .

  • HPLC Purity: >95% (C18 column, 0.1% TFA in H₂O/MeCN) .

Mass Spectrometry

  • ESI-MS: m/z 215.1 [M+H]⁺ (free base), 251.1 [M+H]⁺ (hydrochloride) .

Industrial and Research Relevance

Patent Landscape

  • WO2012/045195: Abbott Laboratories claims derivatives for kinase modulation .

  • EP2551265A1: Optimized synthesis for high-throughput production .

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